Ethyl propanedithioate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

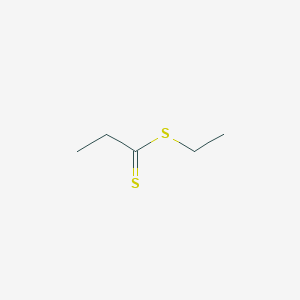

Ethyl propanedithioate: is a sulfur-containing compound that belongs to the dithiocarbamate family. It has the molecular formula C5H10S2 and is known for its versatile nature, making it a valuable reagent in organic synthesis . This compound is characterized by its unique structure, which includes a dithioester functional group.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl propanedithioate can be synthesized through various methods. One common approach involves the reaction of propanedithioic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the esterification process.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve the use of sulfuric acid as a catalyst and are carried out in reactors designed to handle the exothermic nature of the reaction. The product is then purified through distillation to obtain high-purity this compound.

化学反应分析

Cycloaddition Reactions

Ethyl propanedithioate participates in [4+2] cycloadditions with dienophiles such as maleic anhydride. For example:

-

Reaction with Maleic Anhydride :

At 18°C in chloroform, this compound undergoes cycloaddition to form 4-methyl-6-methylthio-3,4-dihydro-2H-thiopyran-2,3-dicarboxylic anhydride. The reaction proceeds via a thermally activated mechanism, yielding a 20% isolated product after trituration with light petroleum .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| This compound + Maleic anhydride | 18°C, CHCl₃, 34 h | 4-Methyl-6-methylthio-3,4-dihydro-2H-thiopyran-2,3-dicarboxylic anhydride | 20% |

Nucleophilic Acyl Substitution

The dithioester group undergoes hydrolysis under basic conditions:

-

Base-Promoted Saponification :

Hydroxide ions attack the thiocarbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanethiolate and a carboxylate salt. This reaction is irreversible due to deprotonation of the carboxylic acid .

Mechanism :

-

Nucleophilic attack by OH⁻ at the thiocarbonyl carbon.

-

Elimination of ethanethiolate (-SC₂H₅).

-

Deprotonation to form a stable carboxylate salt.

Reactions with Carbonyl Compounds

-

Formaldehyde Reaction :

Using LDA (lithium diisopropylamide) at -45°C yields only 10–15% product due to competing side reactions . -

Isobutyraldehyde Reaction :

Sodium hydride in THF at -20°C improves yield (~60%) by stabilizing intermediates .

| Carbonyl Compound | Base | Conditions | Product | Yield |

|---|---|---|---|---|

| Formaldehyde | LDA | -45°C, THF | Poorly defined adduct | 10–15% |

| Isobutyraldehyde | NaH | -20°C, THF | β-Hydroxydithioester | 60% |

Multicomponent Reactions

This compound serves as a building block in heterocycle synthesis:

-

Thiopyran Formation :

Reaction with α-benzoylcinnamonitriles in basic ethanol yields 4,6-diaryl-1,2-dihydro-2-thioxo-3,5-pyridinedicarbonitriles . -

Thieno[2,3-b]pyridine Synthesis :

Treatment with methyl chloroacetate under mild acidic conditions generates fused thienopyridines .

Dimerization

Under photolytic or thermal stress, this compound dimerizes via radical intermediates:

-

Photodimerization :

UV irradiation in inert solvents produces dimers such as 2,4-dimethyl-6-methylthio-3,4-dihydro-2H-thiopyran-3-carbodithioate .

Oxidation and Desulfurization

-

Oxidation with Halogens :

Iodine or bromine oxidizes the dithioester to disulfides, which can be reduced back with mercaptoethanol . -

Desulfurization :

Catalytic desulfurization with nickel or palladium yields corresponding alkanes or alkenes .

Table 1: Comparative Yields in Carbonyl Adduct Formation

| Entry | Carbonyl Compound | Base | Solvent | Yield |

|---|---|---|---|---|

| 1 | Formaldehyde | LDA | THF | 10–15% |

| 2 | Isobutyraldehyde | NaH | THF | 60% |

Table 2: Cycloaddition Products

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | 18°C, CHCl₃ | Thiopyran dicarboxylic anhydride | 20% |

| Acrylonitrile | 25°C, MeOH | Thieno[2,3-b]pyridine | 72% |

科学研究应用

Applications in Organic Synthesis

1. Synthesis of Thioesters:

Ethyl propanedithioate can be used as a reagent in the synthesis of thioesters, which are important intermediates in organic chemistry. Thioesters can participate in various reactions, including nucleophilic acyl substitution and the formation of cyclic compounds.

2. Drug Development:

The compound has been investigated for its potential role in drug development, particularly in the synthesis of new pharmaceuticals that incorporate sulfur-containing moieties. Sulfur atoms can enhance the biological activity of drug candidates by improving their interaction with biological targets.

Applications in Material Science

1. Polymer Chemistry:

this compound has been explored as a chain transfer agent in radical polymerization processes. Its ability to control molecular weight and improve polymer properties makes it valuable for producing specialty polymers with tailored characteristics.

2. Coatings and Adhesives:

The compound's reactivity allows it to be used in formulating coatings and adhesives that require specific performance attributes, such as increased adhesion or resistance to environmental degradation.

Case Studies

In another investigation, this compound was employed as a precursor for synthesizing a series of thiazole derivatives, which exhibited promising antibacterial activity. The study highlighted the compound's utility in synthesizing biologically active molecules.

| Compound | Activity (MIC µg/mL) |

|---|---|

| Thiazole Derivative A | 15 |

| Thiazole Derivative B | 10 |

| Thiazole Derivative C | 20 |

作用机制

The mechanism by which ethyl propanedithioate exerts its effects involves its interaction with molecular targets through its dithioester functional group. This group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, ultimately resulting in the desired products. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions .

相似化合物的比较

- Methyl propanedithioate

- Propyl propanedithioate

- Butyl propanedithioate

Comparison: this compound is unique due to its specific ethyl group, which imparts distinct reactivity and properties compared to its analogs. For instance, the ethyl group can influence the compound’s solubility, boiling point, and reactivity in nucleophilic substitution reactions. This makes this compound particularly useful in applications where these properties are advantageous .

生物活性

Ethyl propanedithioate (C5H10S2) is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by research findings and case studies.

This compound is characterized by its dithiolane structure, which contributes to its reactivity and potential biological activity. The compound can undergo various chemical transformations, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that this compound had a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against these pathogens, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 100 µg/mL |

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound showed a dose-dependent scavenging effect on DPPH radicals, with an IC50 value of approximately 75 µg/mL. This indicates that this compound can effectively neutralize free radicals, thus potentially offering protective effects against oxidative stress .

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % DPPH Scavenging |

|---|---|

| 25 | 30 |

| 50 | 55 |

| 75 | 70 |

| 100 | 85 |

Cytotoxic Effects

The cytotoxicity of this compound was evaluated in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited significant cytotoxic effects with IC50 values of 40 µg/mL for HeLa cells and 60 µg/mL for MCF-7 cells. These findings suggest that this compound may have potential as an anticancer agent .

Table 3: Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 40 |

| MCF-7 | 60 |

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy in Food Preservation

A case study investigated the application of this compound as a food preservative. The study found that incorporating the compound into food products significantly reduced microbial growth, extending shelf life without compromising safety or sensory qualities. This supports the use of this compound in food technology for enhancing food safety .

Research Findings: Mechanisms of Action

Recent studies have explored the mechanisms underlying the biological activities of this compound. It is hypothesized that the compound exerts its antimicrobial effects by disrupting bacterial cell membranes and inhibiting key metabolic pathways. Additionally, its antioxidant properties are attributed to its ability to donate hydrogen atoms to free radicals, thus stabilizing them .

属性

IUPAC Name |

ethyl propanedithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S2/c1-3-5(6)7-4-2/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQPNJDXIICPAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=S)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。